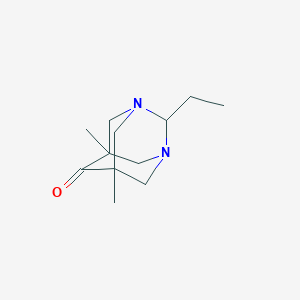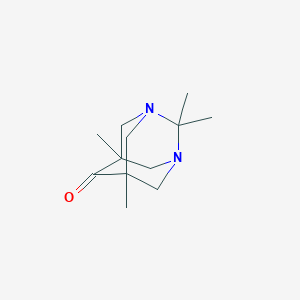
Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-, also known as DETTA, is a chemical compound that has gained significant attention in the scientific research community due to its various applications. DETTA is a diazo compound that contains triazole and amine functional groups, making it a versatile molecule for use in various fields of research.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- involves the formation of a complex with metal ions through coordination bonds. The triazole and amine functional groups in Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- provide the necessary coordination sites for metal ion binding. The resulting complex can be characterized using various analytical techniques such as UV-Vis spectroscopy and X-ray crystallography.
Effets Biochimiques Et Physiologiques
Studies have shown that Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- has low toxicity and does not exhibit any significant biochemical or physiological effects. However, the potential toxic effects of the metal ions bound to Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- complexes should be considered in any experiments involving the use of Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- in lab experiments include its high selectivity for metal ions, its ability to form stable complexes, and its ease of synthesis. However, the limitations of using Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- include its potential toxicity and the need for careful handling due to its diazo functional group.
Orientations Futures
There are several future directions for research involving Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-. One potential area of research is the development of new Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)--based reagents for the detection of metal ions in various samples. Another area of research is the synthesis of new materials using Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- as a building block. Additionally, the potential use of Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- in biological and medical applications should be explored further.
Méthodes De Synthèse
The synthesis of Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- involves the reaction of 4-amino-1,2,4-triazole with diethylamine, followed by diazotization using sodium nitrite and hydrochloric acid. The resulting product is purified using column chromatography to obtain pure Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)-.
Applications De Recherche Scientifique
Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- has been extensively used in scientific research due to its ability to form complexes with metal ions. These complexes have been used as analytical reagents for the determination of metal ions in various samples. Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- has also been used in the synthesis of new materials such as metal-organic frameworks and coordination polymers.
Propriétés
Numéro CAS |
26903-94-6 |
|---|---|
Nom du produit |
Benzenamine, N,N-diethyl-4-(1H-1,2,4-triazol-3-ylazo)- |
Formule moléculaire |
C12H16N6 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
N,N-diethyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline |
InChI |
InChI=1S/C12H16N6/c1-3-18(4-2)11-7-5-10(6-8-11)15-17-12-13-9-14-16-12/h5-9H,3-4H2,1-2H3,(H,13,14,16) |
Clé InChI |
BGOMFDWJWGAEOC-ATVHPVEESA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)N/N=C\2/N=CN=N2 |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC=NN2 |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC=NN2 |
Autres numéros CAS |
26903-94-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)

![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)